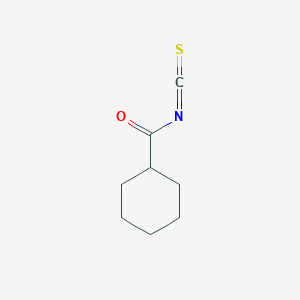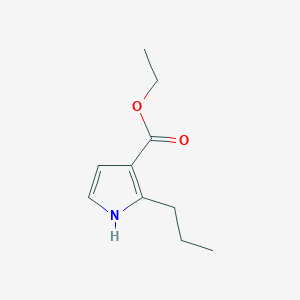
Cyclohexanecarbonyl isothiocyanate
概要
説明
Cyclohexanecarbonyl isothiocyanate is a reactive thiocyanation agent with the chemical formula C₈H₁₁NOS. It is known for its ability to modify proteins by reacting with amines in the presence of an organocatalyst, forming N-isothiocyanato-L-cysteine . This compound is utilized in various fields, including synthetic chemistry and biochemistry, due to its unique reactivity and functional properties.
作用機序
Target of Action
Isothiocyanates (ITCs), such as Cyclohexanecarbonyl isothiocyanate, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
ITCs exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .
Biochemical Pathways
ITCs affect several biochemical pathways. They induce oxidative stress and suppress the metastasis potential of cancer cells . They also regulate cell invasion via MMPs expression, MAPK pathways, and NFκB activation .
Pharmacokinetics
The pharmacokinetics of ITCs involve their absorption, distribution, metabolism, and excretion (ADME). Inside the body, ITCs are metabolized by the mercapturic acid pathway which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Result of Action
The molecular and cellular effects of ITCs action include inhibition of carcinogenic activation and induction of antioxidants, suppression of pro-inflammatory and cell proliferative signals, induction of cell cycle arrest and apoptosis, and inhibition of angiogenic and invasive signals related to metastasis .
Action Environment
The action of ITCs can be influenced by environmental factors. For instance, the chemoprotective properties of ITCs are enhanced by the presence of certain cofactors and physiological conditions such as pH .
生化学分析
Biochemical Properties
Cyclohexanecarbonyl isothiocyanate, like other isothiocyanates, interacts with various enzymes, proteins, and other biomolecules. It governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. Isothiocyanates are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis at various organ sites and against carcinogens of several different types .
Metabolic Pathways
This compound is likely involved in various metabolic pathways. Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates (GSLs) and are metabolized by the mercapturic acid pathway which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Transport and Distribution
Isothiocyanates are known to interact with various transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
The localization of isothiocyanates can affect their activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexanecarbonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) to form dithiocarbamate salts, which are then decomposed using tosyl chloride . Another method includes the use of cyanuric acid as a desulfurylation reagent in an aqueous one-pot process .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves large-scale synthesis using similar methods as described above. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. The use of non-toxic and cost-effective reagents is preferred to ensure scalability and environmental safety .
化学反応の分析
Types of Reactions: Cyclohexanecarbonyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: Reacts with amines to form thioureas and other derivatives.
Addition Reactions: Can add to nucleophiles such as alcohols and thiols.
Common Reagents and Conditions:
Amines: Primary and secondary amines are common reactants.
Organocatalysts: Used to facilitate the reaction with amines.
Carbon Disulfide (CS₂): Used in the initial step to form dithiocarbamate salts.
Major Products:
N-isothiocyanato-L-cysteine: Formed when reacting with amines.
Thioureas: Formed through substitution reactions with amines.
科学的研究の応用
Cyclohexanecarbonyl isothiocyanate has a wide range of applications in scientific research:
類似化合物との比較
- Phenyl isothiocyanate
- Sulforaphane
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
特性
IUPAC Name |
cyclohexanecarbonyl isothiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-8(9-6-11)7-4-2-1-3-5-7/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAOMDFBTKKMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426363 | |
| Record name | cyclohexanecarbonyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27699-51-0 | |
| Record name | cyclohexanecarbonyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B3050576.png)



![11H-Isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B3050583.png)






![1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-](/img/structure/B3050597.png)

